Product packaging for 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one(Cat. No.:CAS No. 439692-62-3)

6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2806961
CAS No.: 439692-62-3
M. Wt: 242.3
InChI Key: AMKYLVMEADPURC-UHFFFAOYSA-N
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Description

6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical scaffold of high interest in medicinal chemistry and oncology research. It serves as a core structure for developing potent inhibitors of enzymes in the folate metabolism pathway, which is crucial for the synthesis of nucleic acids in rapidly dividing cells . Compounds based on the thieno[2,3-d]pyrimidin-4(3H)-one structure have been designed as potential dual inhibitors of two key enzymes, Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) . Inhibiting these enzymes disrupts the production of nucleotide precursors, thereby hindering cancer cell proliferation. Research indicates that structural optimizations at the 6-position of this ring system, such as with methyl or ethyl groups, can significantly enhance hydrophobic interactions within the enzyme's active site, leading to a dramatic increase in inhibitory potency and spectrum of activity against tumor cells in vitro . Furthermore, this chemotype is also explored in the synthesis of novel antimicrobial agents, highlighting its versatility in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2OS B2806961 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 439692-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-12-11-7-10(17-13(11)15-8-14-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKYLVMEADPURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(S2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Benzylthieno 2,3 D Pyrimidin 4 3h One and Its Analogues

Historical Evolution of Thienopyrimidinone Synthetic Approaches

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has a rich history, with early methods focusing on the construction of the pyrimidine (B1678525) ring onto a pre-formed thiophene (B33073). These initial approaches often involved multiple steps with harsh reaction conditions. A significant advancement in the field was the application of multicomponent reactions, which allowed for the assembly of the core scaffold in a more convergent and efficient manner.

Over the last few decades, there has been a notable shift towards the development of more sophisticated and versatile synthetic strategies. This evolution has been driven by the need for milder reaction conditions, greater substrate scope, and the ability to introduce diverse functionalities onto the thienopyrimidine core. The introduction of modern catalytic methods and one-pot procedures has further streamlined the synthesis of these compounds, making them more accessible for biological screening and drug discovery programs. The timeline below highlights some of the key developments in the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core.

EraKey Developments
Early Syntheses Focus on multi-step approaches, often starting from pre-functionalized thiophenes. Use of classical condensation and cyclization reactions.
Mid-20th Century Introduction and popularization of the Gewald reaction, providing a versatile route to highly substituted 2-aminothiophenes as key intermediates.
Late 20th Century Increased use of one-pot and multicomponent strategies for improved efficiency. Exploration of a wider range of cyclizing agents for pyrimidine ring formation.
21st Century Development of novel catalytic systems and microwave-assisted synthesis to accelerate reactions and improve yields. Focus on green chemistry principles and the synthesis of complex, functionally diverse libraries of thienopyrimidinones.

Foundational Synthetic Routes to the Thieno[2,3-d]pyrimidin-4(3H)-one Core

The construction of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is primarily achieved through two key stages: the formation of the thiophene ring and the subsequent annulation of the pyrimidine ring. Multicomponent reactions offer a more convergent approach where both rings are formed in a single synthetic operation.

Gewald Reaction and its Variants for Thiophene Ring Formation

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, which are crucial precursors for thieno[2,3-d]pyrimidin-4(3H)-ones. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. pensoft.net

The general mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene.

A variety of ketones and nitriles can be employed in the Gewald reaction, leading to a diverse range of substituted 2-aminothiophenes. The reaction conditions can be modified, for instance, by using microwave irradiation to improve yields and reduce reaction times.

Cyclization Reactions for Pyrimidine Ring Annulation

Once the 2-aminothiophene intermediate is obtained, the pyrimidine ring is annulated through cyclization with a suitable one-carbon synthon. nih.gov The choice of the cyclizing agent determines the substitution pattern on the pyrimidine ring.

Common cyclizing agents include:

Formamide (B127407): Heating a 2-aminothiophene-3-carboxamide (B79593) or a related derivative with an excess of formamide is a classical and efficient method to obtain the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core. nih.gov

Urea (B33335) and Thiourea (B124793): Condensation with urea or thiourea at high temperatures can lead to the formation of thieno[2,3-d]pyrimidine-2,4-diones or 2-thioxo-thieno[2,3-d]pyrimidin-4-ones, respectively. nih.gov

Formic Acid: Treatment of 2-aminothiophene-3-carbonitrile (B183302) with formic acid can lead to the formation of the thienopyrimidinone, often proceeding through the hydrolysis of the nitrile to a primary amide followed by cyclization. nih.gov

Triethyl Orthoformate and Sodium Azide: This combination can be used to form a tetrazole intermediate which can then be rearranged to the thieno[2,3-d]pyrimidine (B153573) ring system. nih.gov

The following table summarizes some common cyclization strategies for pyrimidine ring formation:

2-Aminothiophene PrecursorCyclizing AgentResulting Thienopyrimidine Derivative
2-Amino-3-carboxamideFormamideThieno[2,3-d]pyrimidin-4(3H)-one
2-AminothiopheneUreaThieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
2-Amino-3-carbonitrileFormic AcidThieno[2,3-d]pyrimidin-4(3H)-one

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold by combining three or more starting materials in a single pot. researchgate.net These reactions often proceed through a cascade of transformations, avoiding the isolation of intermediates and reducing waste.

A notable example is a four-component reaction involving a ketone, ethyl cyanoacetate, elemental sulfur, and formamide. researchgate.net This reaction, often catalyzed by a base, combines the principles of the Gewald reaction and subsequent pyrimidine ring cyclization in a one-pot process. The use of a catalytic system, such as diethylamine (B46881) and L-proline, has been shown to be effective at high temperatures. researchgate.net

Introduction and Functionalization of the Benzyl (B1604629) Moiety at the C6 Position

The introduction of a benzyl group at the C6 position of the thieno[2,3-d]pyrimidin-4(3H)-one core is a key step in the synthesis of the target compound. This can be achieved through various synthetic strategies, often involving the functionalization of a pre-formed thienopyrimidine ring.

Synthetic Pathways for C6-Benzylation

Direct benzylation at the C6 position of an unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one is challenging. Therefore, indirect methods are typically employed. One common strategy involves the synthesis of a 6-substituted precursor that can be subsequently converted to the benzyl group.

For instance, a 6-carboxythieno[2,3-d]pyrimidine derivative can be synthesized and then subjected to a series of reactions to introduce the benzyl moiety. This could involve reduction of the carboxylic acid to an alcohol, followed by conversion to a halide and subsequent coupling with a suitable organometallic reagent, or through the formation of an amide with benzylamine.

Another approach involves the use of a 6-halothieno[2,3-d]pyrimidine derivative as a handle for cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce the benzyl group. These reactions offer a versatile and efficient means of forming carbon-carbon bonds.

A hypothetical synthetic route could involve the following steps:

Synthesis of a 6-bromothieno[2,3-d]pyrimidin-4(3H)-one.

Palladium-catalyzed Suzuki coupling with benzylboronic acid to yield 6-benzylthieno[2,3-d]pyrimidin-4(3H)-one.

The following table outlines potential precursor functional groups at the C6 position and their conversion to a benzyl group:

C6-Functional GroupReagents and Conditions for Benzylation
-COOH1. SOCl₂; 2. Benzylamine, base
-BrBenzylboronic acid, Pd catalyst, base
-CHOBenzylmagnesium bromide (Grignard reagent) followed by reduction

Regioselective Derivatization of the this compound System

The thieno[2,3-d]pyrimidin-4(3H)-one nucleus possesses multiple nucleophilic centers, including the nitrogen atoms at positions 1 and 3 (N1, N3) and the exocyclic oxygen at C4, making regioselective derivatization a key challenge. ucoz.ua The outcome of alkylation reactions is highly dependent on the specific substrate, the nature of the alkylating agent, and the reaction conditions. ucoz.uaresearchgate.net

Studies on related thieno[2,3-d]pyrimidine systems have shown that benzylation can be directed to specific sites. For instance, the reaction of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with benzyl chlorides in the presence of potassium carbonate in dimethylformamide (DMF) results in selective alkylation at the N3 position of the pyrimidine ring.

Conversely, other studies have demonstrated a preference for O-alkylation under certain conditions. The alkylation of 2-aryl-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-ones with benzyl chlorides was found to yield O-alkylated products selectively. ucoz.uaacs.orgresearchgate.net Similarly, the alkylation of 5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one with allyl bromide in DMF also resulted in the regioselective formation of the 4-(allyloxy) derivative. researchgate.net The regioselectivity is influenced by both steric and electronic factors of the substituents on the heterocyclic core. ucoz.ua For example, bulky substituents at the C2 position may hinder N-alkylation, favoring O-alkylation instead. ucoz.ua

Parent CompoundReagentConditionsPosition of DerivatizationProduct Type
6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-oneBenzyl chloridesDMF, K₂CO₃N3N-Alkylation
2-aryl-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-oneBenzyl chloridesUniformO4O-Alkylation ucoz.uaacs.orgresearchgate.net
5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-oneAllyl bromideDMFO4O-Alkylation researchgate.net
Table 1. Examples of Regioselective Derivatization of Thieno[2,3-d]pyrimidin-4(3H)-one Systems.

Advanced Synthetic Strategies for Diverse Analogues of this compound

The synthesis of diverse analogues of this compound often employs multi-step sequences and modern synthetic methodologies to build the core heterocycle and introduce functional diversity.

Multicomponent and One-Pot Reactions: Efficient construction of the thieno[2,3-d]pyrimidine core can be achieved through multicomponent reactions. A convenient one-pot synthesis for 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of 2H-thieno[2,3-d] nih.govacs.orgoxazine-2,4(1H)-diones with aromatic aldehydes and benzylamine. nih.gov This method provides the target compounds in good to high yields (46%-86%) and avoids tedious purification steps. nih.gov

Gewald Reaction-Based Strategies: A cornerstone in the synthesis of thieno[2,3-d]pyrimidines is the Gewald reaction, which provides a versatile route to polysubstituted 2-aminothiophenes, the key precursors for the thieno[2,3-d]pyrimidine system. wikipedia.orgarkat-usa.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The resulting 2-aminothiophene can then be cyclized to form the pyrimidine ring.

For instance, a multi-step sequence to produce novel thieno[2,3-d]pyrimidine analogues begins with a Gewald reaction, followed by Dieckmann-type cyclization and Krapcho decarboxylation. rsc.org Another approach involves the synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile via a Gewald reaction, which is then converted through amination and a subsequent Dimroth rearrangement to yield various thieno[2,3-d]pyrimidines. scielo.br

Palladium-Catalyzed Cross-Coupling Reactions: To introduce structural diversity, particularly at the C4 and C6 positions of the thienopyrimidine scaffold, palladium-catalyzed cross-coupling reactions are invaluable. ibmmpeptide.comrsc.org These methods, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of C-C and C-N bonds, enabling the attachment of various aryl, alkyl, and amino groups. ibmmpeptide.comnih.govosi.lv A nine-step synthesis for 6-substituted thieno[2,3-d]pyrimidine analogues starts from a bromo-aryl carboxylate, utilizing a palladium-catalyzed cross-coupling reaction as a key step to build the carbon framework before the Gewald reaction and subsequent cyclization. nih.gov

Specialized Reagent-Mediated Synthesis: Specific reagents can be used to facilitate the formation of particular functional groups. For example, the synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has been achieved through the interaction of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with substituted benzylamines, promoted by 1,1'-carbonyldiimidazole. pensoft.net This coupling agent provides an optimal procedure for creating amide linkages at the 6-position. pensoft.net

Synthetic StrategyKey ReactionsStarting Materials (Examples)Type of Analogue Produced
One-Pot SynthesisCondensation/Cyclization2H-thieno[2,3-d] nih.govacs.orgoxazine-2,4(1H)-diones, aldehydes, benzylamine2,3-Disubstituted analogues nih.gov
Gewald-Based SynthesisGewald Reaction, Cyclization, Dimroth RearrangementKetones, α-cyanoesters, sulfurFused-ring and substituted analogues rsc.orgscielo.br
Palladium-Catalyzed CouplingSuzuki, Sonogashira, Buchwald-HartwigBromo-substituted thienopyrimidines, boronic acids, aminesC6-aryl and C6-amino analogues ibmmpeptide.comrsc.orgnih.gov
Coupling Agent-Mediated SynthesisAmide bond formationThieno[2,3-d]pyrimidine-6-carboxylic acid, benzylamines, 1,1'-carbonyldiimidazoleC6-carboxamide analogues pensoft.net
Table 2. Advanced Synthetic Strategies for Thieno[2,3-d]pyrimidin-4(3H)-one Analogues.

Biological Activity Spectrum and Targeted Biological Pathways of 6 Benzylthieno 2,3 D Pyrimidin 4 3h One and Derivatives

Antineoplastic Activity Profiles

The anticancer properties of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one and its analogs are attributed to their ability to modulate multiple oncogenic pathways. These compounds have demonstrated inhibitory effects against a variety of targets crucial for cancer cell proliferation, survival, and metastasis.

Receptor Tyrosine Kinase (RTK) Inhibition: Focus on EGFR/HER2 and VEGFR-2/PDGFR-β Pathways

Thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs) that are often overexpressed or dysregulated in various cancers. nih.gov

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key members of the ErbB family of RTKs and are well-established targets in cancer therapy. mdpi.com Some thieno[2,3-d]pyrimidines have exhibited significant inhibitory activity against EGFR and HER2, comparable to established anticancer drugs. nih.govresearchgate.net This inhibition is crucial as overexpression of these receptors is characteristic of many tumors. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.gov Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. For instance, a series of these compounds showed excellent anticancer activities against various human cancer cell lines, with some exhibiting VEGFR-2 inhibitory activity comparable to the multi-kinase inhibitor sorafenib. nih.gov Specifically, compound 17f from one study demonstrated an IC50 value of 0.23 µM against VEGFR-2. nih.gov

Platelet-Derived Growth Factor Receptor β (PDGFR-β) is another RTK implicated in tumor angiogenesis and proliferation. While direct inhibitory data for this compound on PDGFR-β is not extensively documented, the broader class of pyrimidine (B1678525) derivatives has been explored for its potential to inhibit this kinase.

Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against Receptor Tyrosine Kinases
Compound DerivativeTarget KinaseIC50 (µM)Reference
Compound 17fVEGFR-20.23 nih.gov
Sorafenib (Reference)VEGFR-20.23 nih.gov

Inhibition of Rho-Associated Kinases (ROCK I and II)

While direct evidence for the inhibition of Rho-associated kinases (ROCK I and II) by this compound is not yet established in the reviewed literature, the thieno[2,3-d]pyrimidine scaffold is being investigated for its potential to target various kinases. ROCKs are serine/threonine kinases that play a crucial role in cellular processes such as adhesion, motility, and proliferation, and their inhibition is a therapeutic strategy in cancer to prevent metastasis. Further research is required to elucidate the potential of this specific compound and its derivatives as ROCK inhibitors.

Antifolate Enzyme Modulation: Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

A significant mechanism contributing to the antineoplastic activity of thieno[2,3-d]pyrimidine derivatives is their role as antifolates. nih.govnih.gov These compounds have been shown to dually inhibit two key enzymes in the folate pathway: thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.govnih.gov Both enzymes are critical for the synthesis of nucleotides, and their inhibition leads to the disruption of DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells. wikipedia.org

Derivatives of 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine have been synthesized and identified as potent dual inhibitors of human TS and DHFR. nih.govnih.gov For example, the classical analogue 4 in one study, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was found to be a highly potent dual inhibitor with IC50 values of 40 nM for human TS and 20 nM for human DHFR. nih.govnih.gov Nonclassical analogues also demonstrated moderate to potent inhibition of both enzymes. nih.govnih.gov

Inhibitory Activity of 2-Amino-4-oxo-6-methylthieno[2,3-d]pyrimidine Derivatives against Antifolate Enzymes
CompoundTarget EnzymeIC50 (nM)Reference
N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acidHuman Thymidylate Synthase (TS)40 nih.govnih.gov
Human Dihydrofolate Reductase (DHFR)20 nih.govnih.gov

Interaction with Microtubule Dynamics

Microtubules are dynamic protein polymers that are essential for cell division, making them an attractive target for anticancer drugs. nih.gov Certain derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated as microtubule targeting agents. For instance, a series of 5,6,7,8-tetrahydrobenzo science.govresearchgate.netthieno[2,3-d]pyrimidines were designed and shown to inhibit tubulin polymerization, a key process in microtubule formation. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. While these are not direct 6-benzyl derivatives, they highlight the potential of the core scaffold to interact with this crucial cellular machinery.

Modulation of Cellular Proliferation and Survival in In Vitro and Preclinical In Vivo Models

The inhibitory effects of this compound derivatives on various oncogenic pathways translate into potent antiproliferative activity against a wide range of cancer cell lines in vitro. Numerous studies have demonstrated the cytotoxicity of these compounds against human breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116), and liver cancer (HepG2) cell lines, among others. nih.govnih.govnih.govalliedacademies.orgekb.eg

For example, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole (B57391) have shown high cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells, with IC50 values in the nanomolar to low micromolar range. nih.gov One study reported a derivative with an IC50 of 0.029 μM against MDA-MB-231 cells. nih.gov Another study on a series of thieno[2,3-d]pyrimidine-based compounds found a derivative, 17f , to have potent cytotoxic activity against HCT-116 and HepG2 cells with IC50 values of 2.80 µM and 4.10 µM, respectively. nih.gov

Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
Compound DerivativeCell LineCancer TypeIC50 (µM)Reference
Thieno[2,3-d]pyirimidine-4-one 21MDA-MB-231Breast Cancer0.029 nih.gov
Thieno[2,3-d]pyirimidine-4-one 16MDA-MB-231Breast Cancer0.058 nih.gov
Thieno[2,3-d]pyirimidine-4-one 21MCF-7Breast Cancer0.074 nih.gov
Compound 17fHCT-116Colon Cancer2.80 nih.gov
HepG2Liver Cancer4.10 nih.gov

While extensive in vivo data for this compound is still emerging, the promising in vitro results suggest its potential for further preclinical evaluation in animal models of cancer.

DNA Binding and Enzyme Inhibitory Activities in Oncogenic Pathways

The structural similarity of the thieno[2,3-d]pyrimidine core to purine (B94841) bases suggests a potential for these compounds to interact with DNA. Studies on related pyrimidine derivatives have shown their ability to bind to DNA, with binding constants indicating an intercalation mode of interaction. nih.gov This interaction can interfere with DNA replication and transcription, contributing to the cytotoxic effects of these compounds.

Beyond the well-defined targets like RTKs and folate pathway enzymes, thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against other enzymes involved in oncogenic pathways. For instance, derivatives have been identified as inhibitors of LIMK1, a kinase involved in the regulation of the actin cytoskeleton and implicated in cancer cell invasion and metastasis. nih.gov The ability to inhibit such a diverse range of enzymes underscores the multi-targeted nature of this class of compounds.

Antimicrobial Efficacy

Derivatives of this compound have shown notable efficacy against a range of microbial pathogens. Their mechanism of action and spectrum of activity have been investigated, highlighting their potential as novel antimicrobial agents.

A primary mechanism contributing to the antibacterial properties of thieno[2,3-d]pyrimidine derivatives is the inhibition of the bacterial enzyme tRNA (Guanine37-N¹)-methyltransferase (TrmD). This enzyme is essential for the post-transcriptional modification of tRNA, which is crucial for bacterial survival and protein synthesis. The inhibition of TrmD disrupts this process, leading to bacterial growth inhibition.

Docking studies have shown that derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one exhibit a high affinity for the TrmD inhibitor's binding site. For instance, 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide, identified as a potent antimicrobial agent, also demonstrated the most favorable binding activity towards the active site of TrmD. This suggests that the antimicrobial action of these compounds is, at least in part, mediated through the targeting of this essential bacterial enzyme.

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated against a panel of both Gram-positive and Gram-negative bacteria, with many compounds exhibiting significant activity. A number of synthesized derivatives have demonstrated potent efficacy against multi-drug resistant Gram-positive organisms. For example, certain thieno[2,3-d]pyrimidinediones have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 mg/L.

The activity against Gram-negative bacteria has been observed to be generally weaker, with MIC values often ranging from 16 to over 32 mg/L. However, some derivatives have shown moderate activity against certain Gram-negative strains. For instance, N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid have demonstrated high activity against Staphylococcus aureus and Bacillus subtilis, and to a lesser extent against Pseudomonas aeruginosa. Specifically, a derivative bearing a m-methoxyphenyl group and an ethylenediamine (B42938) side chain was found to be a highly potent antibacterial agent with broad-spectrum activity, exhibiting MIC values between 0.05-0.13 mM, making it 6 to 15 times more potent than streptomycin (B1217042) and ampicillin.

Compound DerivativeBacterial StrainMIC Value
Thieno[2,3-d]pyrimidinedione derivative 1MRSA2–16 mg/L
Thieno[2,3-d]pyrimidinedione derivative 1VISA2–16 mg/L
Thieno[2,3-d]pyrimidinedione derivative 1VRSA2–16 mg/L
Thieno[2,3-d]pyrimidinedione derivative 1VRE2–16 mg/L
Thieno[2,3-d]pyrimidinedione derivative 2Gram-negative strains16 to >32 mg/L
Compound 22 (with m-methoxyphenyl group and ethylenediamine side chain)Various Gram-positive and Gram-negative bacteria0.05–0.13 mM

In addition to their antibacterial properties, certain derivatives of this compound have demonstrated promising antifungal activity. Screening of these compounds against various fungal strains has identified activity, particularly against Candida species.

For example, 6-(1H-benzimidazol-2-yl)-3-benzyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with an unsubstituted position 3 showed a higher inhibitory activity against Candida albicans. Furthermore, other studies have reported that derivatives bearing a p-chlorophenyl or m-methoxyphenyl group with a 2-(2-mercaptoethoxy)ethan-1-ol side chain exhibited the best antifungal activity. These compounds were found to be 10-15 times more potent than ketoconazole (B1673606) or bifonazole, with MIC values between 0.013-0.027 mM. The most potent of these also showed excellent Minimum Fungicidal Concentration (MFC) values in the range of 0.056 to 0.058 mM.

Compound DerivativeFungal StrainMIC ValueMFC Value
6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidin-4(3H)-one (unsubstituted at position 3)Candida albicansData not specifiedData not specified
Compound 14 (with p-chlorophenyl group)Various fungal species0.013–0.026 mMData not specified
Compound 15 (with m-methoxyphenyl group)Various fungal species0.027 mM0.056–0.058 mM

Other Pharmacological Effects

Beyond their antimicrobial actions, derivatives of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold have been explored for other potential therapeutic applications.

Research into structurally related benzothienopyrimidinone derivatives has revealed significant thrombolytic activity. In a study using an in vivo rat model, these compounds were found to be potent thrombolytic agents. The most active compound, 3-[(2-trifluoromethyl-phenyl)-methyl] 1,2-dihydrobenzo[b]thieno[2,3-d]pyrimidinone-4(3H)one, dissipated platelet clots at a dose that produced 30% of maximum thrombolysis (ED30) of 8 µg/kg. This demonstrated a significantly higher potency, by three orders of magnitude, when compared to the ED30 values of the established antiplatelet drugs clopidogrel (B1663587) (16,000 µg/kg) and ticlopidine (B1205844) (20,000 µg/kg). The study suggested that the presence of a pyrimidine moiety fused to a thienyl ring could lead to enhanced thrombolytic effects. Additionally, some derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have shown significant in vitro anti-aggregating activity, particularly against ADP-induced platelet aggregation.

CompoundThrombolytic Activity (ED30)
3-[(2-trifluoromethyl-phenyl)-methyl] 1,2-dihydrobenzo[b]thieno[2,3-d]pyrimidinone-4(3H)one8 µg/kg
Other active derivatives in the seriesup to 170 µg/kg
Clopidogrel (Reference)16,000 µg/kg
Ticlopidine (Reference)20,000 µg/kg

d-Dopachrome tautomerase (DDT), also known as Macrophage Migration Inhibitory Factor 2 (MIF-2), is a cytokine involved in various pathological processes, including cancer. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, identified as compound 5d , has been characterized as a potent inhibitor of MIF-2 tautomerase activity. Through screening and subsequent optimization, this compound was found to have an IC50 of 1.0 μM for MIF-2. This inhibitory activity was shown to suppress the proliferation of non-small cell lung cancer cells in both 2D and 3D cell cultures. The mechanism for this anti-proliferative effect was linked to the induction of cell cycle arrest through the deactivation of the mitogen-activated protein kinase (MAPK) pathway.

CompoundTargetIC50 Value
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d)d-Dopachrome Tautomerase (MIF-2)1.0 μM

Structure Activity Relationship Sar and Pharmacomodulation of 6 Benzylthieno 2,3 D Pyrimidin 4 3h One Analogues

Correlative Analysis of Benzyl (B1604629) Substituents and Biological Potency/Selectivity

The benzyl group at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold plays a pivotal role in the interaction of these molecules with their biological targets. Modifications to the phenyl ring of this benzyl moiety can significantly influence the compound's biological potency and selectivity.

Research into a series of 6-substituted thieno[2,3-d]pyrimidine (B153573) analogues as dual inhibitors for enzymes in de novo purine (B94841) nucleotide biosynthesis has provided valuable SAR insights. nih.gov These studies explored the impact of various substituents on the benzyl ring, revealing that both the nature and position of the substituent are critical for activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the phenyl ring, thereby affecting its binding affinity to the target protein.

In a study focused on Wnt-pathway inhibitors, the exploration of benzyl substitutions on a thieno[2,3-d]pyrimidine core indicated that the electronic density of the phenyl ring does not appear to be a critical factor, as both electron-withdrawing and electron-donating groups had minimal influence on potency. researchgate.net However, this study also revealed that ortho substituents on the benzyl ring were generally not well-tolerated or led to toxicity. researchgate.net

Further investigations into N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides as antimicrobial agents showed that derivatives without substituents on the benzene (B151609) ring, or those with small substituents like methyl or methoxyl groups in the para-position, exhibited higher activity against S. aureus and B. subtilis. pensoft.net

Table 1: Effect of Benzyl Substituents on Biological Activity of Thieno[2,3-d]pyrimidine Analogues
CompoundBenzyl SubstituentBiological Target/ActivityObserved EffectReference
AnaloguesOrtho-substituentsWnt-pathway inhibitionNot tolerated or resulted in toxicity researchgate.net
AnaloguesElectron-donating/withdrawing groupsWnt-pathway inhibitionLittle influence on potency researchgate.net
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesUnsubstitutedAntimicrobial (S. aureus, B. subtilis)Good activity pensoft.net
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidespara-MethylAntimicrobial (S. aureus, B. subtilis)Good activity pensoft.net
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidespara-MethoxylAntimicrobial (S. aureus, B. subtilis)Good activity pensoft.net

Positional and Substituent Effects on the Thieno[2,3-d]pyrimidinone Core

The pyrimidine (B1678525) moiety of the thieno[2,3-d]pyrimidinone core offers several positions for structural modification, with the N3 position and the C4-oxo functionality being key sites for pharmacomodulation. The presence of an amide fragment in the pyrimidine ring allows for the introduction of various substituents through alkylation reactions. researchgate.net

In the rational design of new thieno[2,3-d]pyrimidine derivatives as B-RAF inhibitors, novel 3-phenyltetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives were synthesized and showed significant antitumor activity. researchgate.net This highlights the importance of substitution at the N3 position for achieving desired biological effects.

Table 2: Modifications at the Pyrimidine Moiety and Their Biological Impact
Modification SiteSubstituent/ModificationCompound SeriesBiological ActivityReference
N3Phenyl3-phenyltetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one derivativesAntitumor activity researchgate.net

In a study on thieno[2,3-d]pyrimidine derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia, structural modifications at the 5-position, along with changes at the 6-position, led to compounds with good inhibitory activity and enhanced metabolic stability. nih.gov Specifically, a compound with a methyl group at the 5-position and a 4-(2-methylaminoethoxy)phenyl group at the 6-position demonstrated potent FLT3 inhibition and effective antiproliferative activity against leukemia cell lines. nih.gov

Table 3: Derivatization of the Thiophene (B33073) Ring and Resulting Bioactivity
Modification SiteSubstituent/ModificationCompoundBiological TargetObserved EffectReference
C5Methyl group16dFLT3Good inhibitory activity and enhanced metabolic stability nih.gov

Rational Design Principles Derived from SAR for Enhanced Bioactivity

The systematic exploration of SAR in 6-benzylthieno[2,3-d]pyrimidin-4(3H)-one analogues has led to the formulation of rational design principles for developing derivatives with enhanced bioactivity. nih.govnih.govjisciences.com These principles are based on a comprehensive understanding of how specific structural features contribute to the molecule's pharmacological properties.

One key principle is the strategic use of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties. For example, the replacement of a benzene moiety with a thiophene ring is a well-known bioisosteric substitution that can lead to superior pharmacodynamic or pharmacokinetic properties. jisciences.com In the context of thieno[2,3-d]pyrimidines, the bioisosteric replacement of the thieno[2,3-d]pyrimidine core with a quinazoline (B50416) core was found to be well-tolerated in a series of Wnt-pathway inhibitors. researchgate.net

Another design principle involves the hybridization of the thieno[2,3-d]pyrimidine scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or enhanced activities. For instance, the design of thieno[2,3-d]pyrimidine-based hybrid compounds targeting dihydropteroate (B1496061) synthase (DHPS) has shown promise in developing new antibacterial agents. researchgate.net

Furthermore, SAR studies have guided the optimization of substituents to improve metabolic stability and potency. For example, in the development of FLT3 inhibitors, the identification of metabolic instability in initial lead compounds prompted further optimization, leading to the discovery of derivatives with improved metabolic profiles. researchgate.netnih.gov

The design of novel thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors involved maintaining common pharmacophoric features of known potent inhibitors while introducing new structural modifications. nih.gov This approach led to the identification of compounds with significant cytotoxic activities against breast cancer cell lines. nih.gov Similarly, the development of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives as selective COX-2 inhibitors has demonstrated that specific substitutions can lead to potent and selective enzyme inhibition. ijper.org

The synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides was based on the observation that a benzylcarboxamide fragment attached to the thiophene ring is beneficial for antimicrobial activity. pensoft.net This targeted approach, guided by prior SAR knowledge, resulted in compounds with good activity against Gram-positive bacteria. pensoft.net

Table 4: Rational Design Principles and Their Application
Design PrincipleApplication ExampleDesired OutcomeReference
BioisosterismReplacement of thieno[2,3-d]pyrimidine with quinazolineMaintained or improved biological activity researchgate.net
Molecular HybridizationHybridization with DHPS-targeting moietiesEnhanced antibacterial activity researchgate.net
Metabolic Stability OptimizationModification of metabolically labile sitesImproved pharmacokinetic profile researchgate.netnih.gov
Pharmacophore-based DesignIncorporation of key features of known PI3K inhibitorsPotent and selective PI3K inhibition nih.gov
SAR-guided Substituent SelectionIntroduction of a benzylcarboxamide fragmentEnhanced antimicrobial activity pensoft.net

Mechanistic Elucidation of Biological Actions of 6 Benzylthieno 2,3 D Pyrimidin 4 3h One

Molecular Recognition and Ligand-Target Interactions

The efficacy of any therapeutic agent is fundamentally rooted in its ability to recognize and bind to its biological target. For 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one and related analogs, this recognition is a highly specific process governed by a combination of structural compatibility and chemical interactions.

X-ray crystallography has been instrumental in revealing how thieno[2,3-d]pyrimidine (B153573) derivatives orient themselves within the active sites of their target enzymes. A significant finding is that these compounds can adopt a "folate mode" of binding. nih.gov For instance, the X-ray crystal structures of certain 2-amino-4-oxo-6-substituted-thieno[2,3-d]pyrimidines in complex with dihydrofolate reductase (DHFR) have shown that the thieno[2,3-d]pyrimidine ring binds in a manner analogous to the natural substrate, folic acid. nih.gov In this orientation, the sulfur atom of the thieno[2,3-d]pyrimidine ring occupies a position equivalent to the N8 atom of folic acid. nih.gov This mimicry of the natural ligand allows these compounds to act as effective competitive inhibitors.

Similarly, crystallographic studies of 6-substituted thieno[2,3-d]pyrimidine analogs with human glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), another key enzyme in folate metabolism, have provided detailed pictures of their binding orientation, further cementing the understanding of this compound class as potent antifolates. nih.gov

A fascinating aspect of the interaction between thienopyrimidinone derivatives and their targets is the ability to induce significant conformational changes in the enzyme's active site. A prime example is the inhibition of the essential bacterial enzyme tRNA (guanine37-N1)-methyltransferase (TrmD). nih.gov Structural studies have revealed a novel "tyrosine-flipping" mechanism upon inhibitor binding to Pseudomonas aeruginosa TrmD. nih.gov

In its unbound state, a specific tyrosine residue in the active site is oriented to accommodate the binding of the cofactor S-adenosyl-l-methionine (SAM). However, upon the binding of a thienopyrimidinone inhibitor, this tyrosine residue undergoes a dramatic conformational flip. This reorientation restructures the active site, rendering the enzyme inaccessible to both the SAM cofactor and the tRNA substrate, thus effectively shutting down its methyltransferase activity. nih.gov This induced-fit mechanism highlights a sophisticated mode of inhibition that goes beyond simple competitive binding.

The stability and specificity of the ligand-target complex are dictated by a network of non-covalent interactions. For thieno[2,3-d]pyrimidine derivatives, these include hydrogen bonds, hydrophobic interactions, and aromatic stacking.

Hydrogen Bonding: The pyrimidinone core of the molecule, with its hydrogen bond donors and acceptors, is crucial for anchoring the inhibitor within the active site. These interactions often mimic the hydrogen bonding patterns of the natural substrate.

Aromatic Interactions: The aromatic nature of both the benzyl (B1604629) substituent and the fused ring system allows for favorable pi-stacking or pi-pi interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the active site.

These interactions collectively ensure a high degree of affinity and specificity for the target enzyme, forming the molecular basis of the compound's inhibitory action.

Biochemical Characterization of Enzyme Inhibition Kinetics

Biochemical assays are essential for quantifying the inhibitory potency of compounds and elucidating their mechanism of action. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated against various enzymes, revealing a range of inhibitory profiles.

For example, a series of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives were assessed for their ability to inhibit cyclooxygenase (COX) enzymes. ijper.org These studies determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. By comparing the IC50 values for different isoforms of an enzyme (e.g., COX-1 vs. COX-2), the selectivity of the inhibitor can be established. ijper.org

Compound DerivativeTarget EnzymeIC50 (µM)Selectivity Index (SI)
2-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneCOX-1202.964.81
COX-242.19

Table generated based on data from a study on related thieno[2,3-d]pyrimidin-4(3H)-one derivatives. ijper.org

Kinetic studies can further distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive, providing deeper insights into how the inhibitor interacts with the enzyme and its substrate.

Cellular Signalling Pathway Deconvolution

Beyond direct enzyme inhibition, it is crucial to understand how these molecular events translate into effects on cellular signaling pathways. The thieno[2,3-d]pyrimidine scaffold has been associated with the modulation of several key pathways involved in cell growth, proliferation, and survival.

One of the primary pathways affected by folate-mimicking thieno[2,3-d]pyrimidines is de novo purine (B94841) biosynthesis. nih.gov By inhibiting enzymes like GARFTase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), these compounds disrupt the production of purine nucleotides, which are essential building blocks for DNA and RNA synthesis. nih.gov This leads to an arrest of the cell cycle and inhibition of proliferation in rapidly dividing cells. nih.gov

Furthermore, related pyrimidine-based scaffolds have been shown to influence other critical signaling cascades. For instance, pyrrolo[2,3-d]pyrimidin-6-one derivatives have been identified as inhibitors of ENPP1, an enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway. nih.gov Inhibition of ENPP1 can enhance STING-mediated immune responses, suggesting a potential role for such compounds in cancer immunotherapy. nih.gov

Understanding Molecular Basis of Acquired Therapeutic Resistance

A significant challenge in therapy is the development of drug resistance. For compounds targeting fundamental pathways, cancer cells can evolve various mechanisms to evade their effects.

One common mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular pumps that actively extrude therapeutic agents from the cell, lowering their intracellular concentration to sub-therapeutic levels. researchgate.net While not studied specifically for this compound, related pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have been investigated for their interaction with P-gp. researchgate.net Such studies are crucial for understanding potential resistance mechanisms and for designing next-generation inhibitors that can either evade or inhibit these efflux pumps. researchgate.net

Another basis for resistance can be mutations in the target enzyme that reduce the binding affinity of the inhibitor. This is a well-documented phenomenon for many kinase inhibitors. For example, in the context of EGFR inhibitors, mutations like T790M can confer resistance to first-generation drugs. nih.gov The development of compounds based on scaffolds like pyrido[2,3-d]pyrimidin-4(3H)-one that can inhibit both wild-type and mutant forms of a target enzyme is a key strategy to overcome acquired resistance. nih.gov

Finally, the use of multi-targeted agents, a characteristic of some thieno[2,3-d]pyrimidine derivatives that inhibit multiple enzymes in a pathway, can also be a strategy to reduce the likelihood of resistance developing. nih.gov By simultaneously blocking several nodes in a critical metabolic network, it becomes more difficult for cancer cells to acquire resistance through a single mutation. nih.gov

Computational Chemistry and Advanced Molecular Modeling for 6 Benzylthieno 2,3 D Pyrimidin 4 3h One Research

Molecular Docking and Scoring for Target Affinity Prediction

Molecular docking is a fundamental computational method used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of the thieno[2,3-d]pyrimidine (B153573) core, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, particularly protein kinases, which are crucial in cancer progression. nih.govrsc.org

Similarly, docking studies of related compounds against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have confirmed stable binding modes within the active site. tandfonline.com The binding affinity is quantified using scoring functions, which provide an estimate of the binding free energy (expressed in kcal/mol). For instance, a 2-(benzylsulfanyl) derivative of the thieno[2,3-d]pyrimidine core showed a binding energy of -8.2 kcal/mol when docked into the active site of tRNA (Guanine37-N1)-methyltransferase (TrmD), indicating a high affinity. mdpi.com These computational predictions are crucial for rationalizing observed biological activities and guiding the design of analogs with improved potency.

Target ProteinKey Interacting Residues (Example)Predicted Binding Energy (Example Analog)Reference
VEGFR-2Cys919, Asp1046-9.50 kcal/mol researchgate.net
EGFRMet793, Leu718-8.9 kcal/mol tandfonline.com
TrmD--8.2 kcal/mol mdpi.com
DHPS-- nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. For thieno[2,3-d]pyrimidin-4(3H)-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed, although often on isomeric scaffolds like thieno[3,2-d]pyrimidines. rsc.org

These models generate 3D contour maps that visualize the regions around the molecular scaffold where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity. For example, a QSAR study on related PDE7 inhibitors showed that bulky substituents are favored in certain regions, while electronegative groups are preferred in others to enhance potency. rsc.org

The statistical robustness of QSAR models is validated using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high predictive power allows these models to be used for predictive analytics, forecasting the biological activity of newly designed, unsynthesized compounds. This helps in prioritizing synthetic efforts towards molecules with the highest predicted potency and desired selectivity profile. rsc.orgnih.gov

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel hits or for de novo design of new molecules.

For the thieno[2,3-d]pyrimidine scaffold, pharmacophore models have been developed based on known active inhibitors of specific targets like PI3K and VEGFR-2. nih.govrsc.org A typical pharmacophore model for kinase inhibitors based on this scaffold includes:

One or two hydrogen bond acceptors corresponding to the N1 and/or N3 atoms of the pyrimidine (B1678525) ring, which interact with the hinge region of the kinase.

A hydrophobic/aromatic feature representing the thiophene (B33073) ring.

An additional hydrophobic/aromatic feature to accommodate the 6-benzyl group.

A hydrogen bond donor or acceptor on a substituent at position 2 or 3 to interact with the DFG motif region. rsc.org

This hybridization strategy, combining key features from different known inhibitors, has proven effective in designing novel thieno[2,3-d]pyrimidine derivatives with potent and selective activity. rsc.org

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For 6-benzylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, MD simulations, typically run for durations of 100 to 200 nanoseconds, are used to assess the conformational stability of the docked pose within the target's active site. researchgate.nettandfonline.com

Key analyses performed during MD simulations include the calculation of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over the simulation time suggests that the ligand remains securely bound in its initial docked conformation. tandfonline.com Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy, providing a more accurate estimation of binding affinity by considering solvation effects and entropic contributions. researchgate.net These simulations validate the docking results and confirm that the key interactions identified are maintained over time, lending higher confidence to the proposed binding mode. researchgate.netnih.gov

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to assess its potential for oral bioavailability and to avoid late-stage failures. In silico ADME profiling for thieno[2,3-d]pyrimidine derivatives is routinely performed to evaluate their drug-like characteristics. nih.govnih.gov

Computational models predict a range of properties, including aqueous solubility, gastrointestinal (GI) absorption, and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govmdpi.com Studies on various derivatives of the thieno[2,3-d]pyrimidine core generally predict good GI absorption but also suggest a potential for CYP enzyme inhibition, which requires experimental validation. researchgate.netmdpi.com

The prediction of ADME properties relies on the calculation of various molecular descriptors that quantify the physicochemical characteristics of a molecule. These descriptors are also fundamental to the development of QSAR models. For the this compound scaffold, key descriptors are evaluated to ensure they fall within ranges typical for orally available drugs, often guided by frameworks like Lipinski's Rule of Five. semanticscholar.orgmdpi.com

Molecular DescriptorDefinitionTypical Range (Lipinski's Rule)Reference
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.≤ 500 g/mol semanticscholar.org
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.≤ 5 semanticscholar.org
Hydrogen Bond Donors (HBD)The number of N-H and O-H bonds.≤ 5 semanticscholar.org
Hydrogen Bond Acceptors (HBA)The number of nitrogen and oxygen atoms.≤ 10 semanticscholar.org
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, correlating with permeability.< 140 Ų researchgate.net

The extent to which a drug binds to plasma proteins and its ability to cross the blood-brain barrier (BBB) are critical determinants of its distribution and efficacy. In silico models are widely used to predict these parameters for novel compounds.

For derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, computational studies consistently predict a high potential for plasma protein binding (PPB). researchgate.net This is a common characteristic for lipophilic compounds and can affect the free drug concentration available to exert a therapeutic effect. Conversely, the same models generally predict low or very low BBB permeability for this class of compounds. researchgate.netnih.govmdpi.com This suggests that this compound and its analogs are unlikely to penetrate the central nervous system, which can be a desirable property to avoid off-target neurological side effects, depending on the therapeutic indication. researchgate.netmdpi.com

Future Perspectives and Translational Research Directions for 6 Benzylthieno 2,3 D Pyrimidin 4 3h One

Innovative Design Strategies for Next-Generation Analogues

The future development of potent and selective therapeutic agents based on the 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one scaffold will rely on innovative and rational design strategies. Current research on related thieno[2,3-d]pyrimidine (B153573) derivatives provides a strong foundation for the design of next-generation analogues.

A key strategy involves structure-based drug design, targeting enzymes implicated in disease progression. For instance, thieno[2,3-d]pyrimidines have been successfully designed as inhibitors of crucial kinases in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K). researchgate.netnih.govnih.gov Future design efforts for 6-benzyl analogues could involve:

Modification of the Benzyl (B1604629) Moiety: Introducing various substituents (e.g., hydroxyl, halo, methoxy (B1213986) groups) on the benzyl ring to explore and optimize interactions within the target's binding pocket.

Substitution at Other Core Positions: Exploring modifications at other positions of the thieno[2,3-d]pyrimidin-4(3H)-one core to enhance potency, selectivity, and pharmacokinetic properties. For example, creating 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has yielded compounds with significant anti-proliferative effects against cancer cell lines. nih.gov

Hybrid Molecule Synthesis: Creating hybrid compounds that fuse the thieno[2,3-d]pyrimidine scaffold with other pharmacologically active moieties. An example is the synthesis of a hybrid molecule combining thieno[2,3-d]pyrimidine with a benzimidazole (B57391) fragment, aiming to leverage the biological activities of both. nih.govmdpi.com

Bioisosteric Replacement: Replacing the benzyl group with other aromatic or heteroaromatic rings to modulate activity and physicochemical properties. Studies on related compounds have shown that incorporating pyridine (B92270) or thiophene (B33073) side chains can significantly influence biological activity. nih.gov

These design strategies aim to improve target affinity and selectivity, thereby enhancing therapeutic efficacy while minimizing off-target effects.

Exploration of Novel Therapeutic Applications beyond Current Scope

The established biological activities of the thieno[2,3-d]pyrimidine scaffold provide a launching point for exploring novel therapeutic applications. While the primary focus has been on cancer, the versatility of this core structure suggests potential in a variety of other disease areas.

Table 1: Established Therapeutic Applications of Thieno[2,3-d]pyrimidine Derivatives

Therapeutic Area Specific Target/Application Reference(s)
Anticancer VEGFR-2 Inhibition nih.gov
PI3K Inhibition nih.gov
Topoisomerase II Inhibition nih.gov
Antifolate Agents (Inhibition of Purine (B94841) Biosynthesis) nih.gov
Anti-inflammatory COX-2 Inhibition researchgate.net
Antimicrobial DNA Gyrase Inhibition researchgate.net

Future research should venture beyond these established areas. Given that thieno[2,3-d]pyrimidines are bioisosteres of purines, they could potentially modulate any biological process involving purinergic signaling or enzymes that utilize purine-based substrates. mdpi.com This opens up possibilities in:

Neurodegenerative Diseases: Targeting kinases involved in the pathology of diseases like Alzheimer's and Parkinson's.

Virology: Developing inhibitors of viral enzymes, leveraging the structural similarity to nucleobases.

Cardiovascular Diseases: Investigating effects on targets such as phosphodiesterases. mdpi.com

Immunology and Autoimmune Disorders: Modulating immune responses by targeting key signaling kinases in immune cells.

Systematic screening of this compound and its newly designed analogues against diverse panels of biological targets will be essential to uncover these novel therapeutic opportunities.

Synergistic Approaches Combining Experimental Synthesis and Computational Validation

The integration of computational chemistry with experimental synthesis has become an indispensable tool in modern drug discovery, and this synergy will be critical for advancing this compound analogues. Computational methods can significantly accelerate the drug development pipeline by providing insights that guide experimental work. elmergib.edu.ly

Key synergistic approaches include:

Molecular Docking: These studies predict the binding modes and affinities of designed analogues within the active site of a target protein. This has been widely used to rationalize the activity of thieno[2,3-d]pyrimidine derivatives as inhibitors of VEGFR-2, PI3K, and topoisomerase II. nih.govnih.govnih.gov This approach helps in prioritizing which compounds to synthesize, saving time and resources.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity. This can guide the design of new molecules with a higher probability of being active.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps in the early identification of candidates with potentially poor pharmacokinetic profiles. nih.govresearchgate.net This allows for early-stage optimization to improve drug-likeness.

Quantum Mechanics Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties and reactivity of the molecules, providing deeper insights into their mechanism of action. elmergib.edu.ly

By validating computational predictions with experimental data from synthesis and biological testing, researchers can create a feedback loop that refines predictive models and leads to a more rational and efficient design of potent and safe drug candidates.

Advancements in Preclinical Efficacy and Toxicity Profiling

For any promising analogue of this compound to progress towards clinical application, a rigorous preclinical evaluation of its efficacy and safety is paramount. While initial in vitro studies on cancer cell lines provide proof-of-concept, they are only the first step. nih.govresearchgate.net

Future preclinical development must focus on:

In Vivo Efficacy Studies: Assessing the therapeutic effect of lead compounds in relevant animal models of disease (e.g., tumor xenograft models for cancer). This provides crucial data on whether the in vitro activity translates to a physiological setting.

Comprehensive Pharmacokinetic (PK) Profiling: Determining the ADME properties of the compounds in vivo. This includes measuring parameters like bioavailability, plasma concentration over time, tissue distribution, and clearance rate.

Detailed Toxicity and Safety Pharmacology: Moving beyond simple cytotoxicity assays to a full toxicological workup. This involves acute and chronic toxicity studies in animals to identify any potential adverse effects and to determine a safe therapeutic window. Studies on related compounds have included predictions of toxicity, highlighting the importance of this step. nih.govresearchgate.net

Mechanism of Action Elucidation: Utilizing techniques such as cell cycle analysis and apoptosis assays to confirm that the compound engages its intended target in a cellular context and produces the desired downstream biological effects. nih.gov

A successful preclinical package, demonstrating both significant efficacy and an acceptable safety profile, is the essential prerequisite for advancing next-generation this compound analogues into human clinical trials.

Q & A

Q. What are the common synthetic routes for 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of substituted thiophene precursors. For example:
  • Vilsmeier-Haack Reagent Approach : 2-Amino-3-cyanothiophene reacts with DMF-POCl₃ at room temperature followed by reflux to yield the thieno[2,3-d]pyrimidin-4(3H)-one core. This method achieves 70–90% yields under optimized conditions .
  • Catalytic Cyclization : Lithium iodide promotes oxidative cyclization of pyrimidyl hydrazones, forming the fused thienopyrimidine ring. Key parameters include solvent choice (e.g., DMF) and temperature control (80–100°C) to minimize side reactions .
  • Substituent Introduction : Benzyl or alkyl groups at the 6-position are introduced via nucleophilic substitution or Suzuki coupling, with yields dependent on steric and electronic effects .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assigns protons and carbons in the fused ring system. For example, the C-4 carbonyl resonates at δ ~160–165 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and thiophene ring vibrations at ~700–800 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying substituent positions .

Q. What in vitro models are used to assess the biological activity of these compounds?

  • Methodological Answer :
  • Antimicrobial Screening :
  • Bacterial Strains : Mycobacterium tuberculosis H37Rv for antitubercular activity (MIC values reported at 1.56–25 µg/mL) .
  • Fungal Assays : Candida albicans and Aspergillus niger to evaluate antifungal potential .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selective toxicity, with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How can molecular docking studies guide the design of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as enzyme inhibitors?

  • Methodological Answer :
  • Target Selection : Focus on enzymes like tyrosinase (for hypopigmentation) or VEGFR-2 (for anticancer activity). Docking software (e.g., AutoDock Vina) predicts binding modes.
  • Key Interactions : Hydrophobic substituents (e.g., 3-methylbenzyl) occupy allosteric pockets, while hydrogen bonds form with catalytic residues (e.g., His263 in tyrosinase). Derivatives with ΔG < -8 kcal/mol show promising inhibition .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine computational models .

Q. What strategies are employed to establish structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer :
  • Substituent Variation :
  • Position 2 : Sulfanyl groups (e.g., 2-[(3-chlorobenzyl)sulfanyl]) enhance lipophilicity, improving membrane penetration .
  • Position 3 : Pyridinylmethyl groups increase π-π stacking with bacterial DNA gyrase, boosting activity against drug-resistant strains .
  • Bioisosteric Replacement : Replacing benzyl with heterocyclic moieties (e.g., 4-pyridyl) balances potency and solubility .

Q. How can researchers resolve contradictions in biological activity data across different derivatives?

  • Methodological Answer :
  • Comparative Analysis : Test derivatives under uniform assay conditions (e.g., pH, incubation time) to eliminate variability .
  • Mechanistic Studies : Use fluorescence quenching or SPR to measure direct target binding, distinguishing true activity from assay artifacts .
  • In Silico ADMET Profiling : Predict bioavailability and efflux pump susceptibility, which may explain discrepancies between in vitro and in vivo results .

Q. What methodologies are effective in optimizing the pharmacokinetic properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholino) at the 5-position without disrupting target binding .
  • Metabolic Stability : Deuteration of labile C-H bonds (e.g., benzyl methyl groups) reduces CYP450-mediated oxidation, extending half-life .
  • Prodrug Design : Mask phenolic -OH groups as acetate esters to improve oral absorption, with enzymatic hydrolysis regenerating the active form .

Notes

  • Advanced questions emphasize mechanistic and computational approaches, reflecting current trends in drug discovery .

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